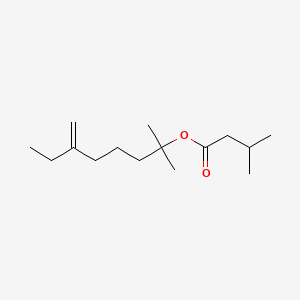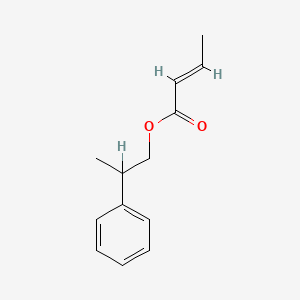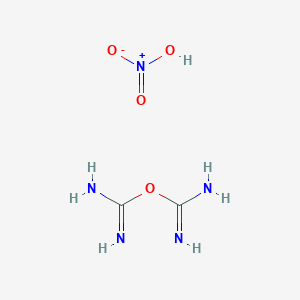
Amidinouronium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidinouronium nitrate is a chemical compound with the molecular formula C2H6N4O.HNO3. It is known for its unique properties and applications in various fields of science and industry. The compound is a derivative of amidinouronium, combined with nitric acid, forming a nitrate salt. It is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidinouronium nitrate can be synthesized through the reaction of amidinouronium chloride with silver nitrate in an aqueous solution. The reaction proceeds as follows:
C2H6N4O.HCl+AgNO3→C2H6N4O.HNO3+AgCl
The reaction is typically carried out at room temperature, and the resulting silver chloride precipitate is filtered off to obtain the pure this compound solution. The solution is then evaporated to yield the solid compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced filtration techniques to remove impurities. The compound is produced in cleanroom environments to ensure the highest quality standards.
Chemical Reactions Analysis
Types of Reactions
Amidinouronium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amidinouronium derivatives.
Substitution: The nitrate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Amidinouronium derivatives with different functional groups.
Substitution: Amidinouronium salts with different anions.
Scientific Research Applications
Amidinouronium nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of amidinouronium nitrate involves its ability to donate nitrate ions, which can participate in various biochemical and chemical reactions. The nitrate ions can act as oxidizing agents, facilitating the oxidation of other compounds. Additionally, the amidinouronium moiety can interact with biological molecules, potentially affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Amidinouronium chloride: Similar structure but with a chloride anion instead of nitrate.
Amidinouronium sulfate: Contains a sulfate anion, used in different industrial applications.
Amidinouronium phosphate: Phosphate anion, used in biochemical research.
Uniqueness
Amidinouronium nitrate is unique due to its nitrate anion, which imparts distinct reactivity and stability compared to other amidinouronium salts. Its ability to participate in oxidation reactions makes it valuable in various chemical processes, and its stability under different conditions makes it suitable for industrial applications.
Properties
CAS No. |
7526-21-8 |
|---|---|
Molecular Formula |
C2H7N5O4 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
carbamimidoyl carbamimidate;nitric acid |
InChI |
InChI=1S/C2H6N4O.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H3,3,4)(H3,5,6);(H,2,3,4) |
InChI Key |
QQYKZOLCDDIUOH-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)OC(=N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



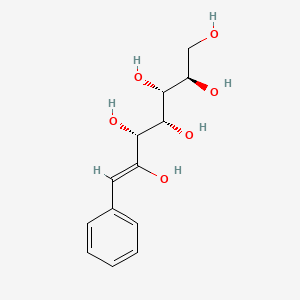


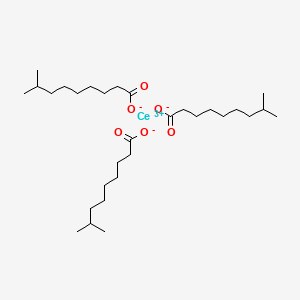
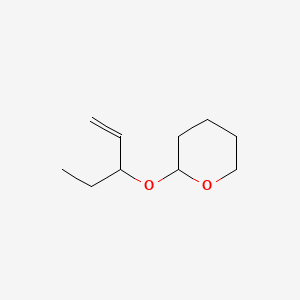

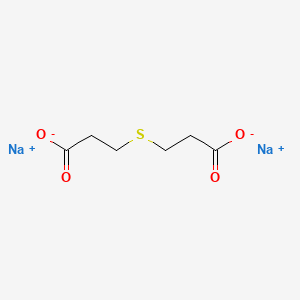


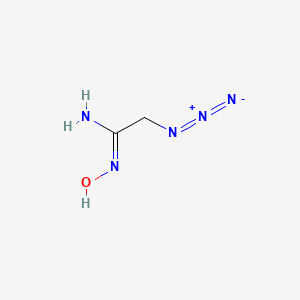
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
